Lorneamide A
CAS No.:
Cat. No.: VC1847117
Molecular Formula: C17H23NO2
Molecular Weight: 273.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23NO2 |
|---|---|
| Molecular Weight | 273.37 g/mol |
| IUPAC Name | (E)-4-[2-[(E)-3-hydroxyhex-1-enyl]-4-methylphenyl]but-3-enamide |
| Standard InChI | InChI=1S/C17H23NO2/c1-3-5-16(19)11-10-15-12-13(2)8-9-14(15)6-4-7-17(18)20/h4,6,8-12,16,19H,3,5,7H2,1-2H3,(H2,18,20)/b6-4+,11-10+ |
| Standard InChI Key | CNNYMGVUSRNOJM-VIMHMKGSSA-N |
| Isomeric SMILES | CCCC(/C=C/C1=C(C=CC(=C1)C)/C=C/CC(=O)N)O |
| Canonical SMILES | CCCC(C=CC1=C(C=CC(=C1)C)C=CCC(=O)N)O |
Introduction
Chemical Properties and Structure
Structural Characteristics
Lorneamide A is characterized by a complex molecular architecture that contributes to its biological activities. Based on high-resolution mass spectrometry analyses, Lorneamide A has been identified as one of several secondary metabolites present in marine sponge extracts . The compound features specific stereochemistry with (E) configurations at key positions and contains functional groups that enable it to interact effectively with biological targets.
Physicochemical Properties
The physicochemical properties of Lorneamide A determine its behavior in biological systems and its potential pharmaceutical applications. These properties are summarized in Table 1.
Table 1: Physicochemical Properties of Lorneamide A
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃NO₂ |
| Molecular Weight | 273.37 g/mol |
| IUPAC Name | (E)-4-[2-[(E)-3-hydroxyhex-1-enyl]-4-methylphenyl]but-3-enamide |
| Structural Features | Amide group, hydroxylated hexenyl side chain, methylphenyl moiety |
| Stereochemistry | (E) configurations at key positions |
The structure of Lorneamide A includes important functional groups that contribute to its biological activity, including an amide moiety and unsaturated bonds that influence its conformational properties and interactions with target proteins.
Biological Source and Isolation
Marine Sponge Origin
Lorneamide A was originally isolated from the marine sponge Hyrtios erectus, collected from the Red Sea . This sponge has been the subject of extensive metabolomic profiling, revealing a diverse array of bioactive compounds including Lorneamide A and several other structurally distinctive metabolites . The Red Sea represents a rich source of marine biodiversity and has yielded numerous compounds of pharmacological interest.
Isolation and Characterization Methods
The isolation of Lorneamide A from marine sources typically involves a multi-step process:
-
Collection and identification of marine sponge material
-
Freeze-drying and grinding of sponge tissue
-
Extraction using organic solvent systems (typically methanol:dichloromethane mixtures)
-
Fractionation through various chromatographic techniques
-
Identification and characterization using advanced analytical methods
The analytical methods employed for characterization include liquid chromatography-high resolution mass spectrometry (LC-HRMS), which enables the determination of exact mass and molecular formula . The metabolic profiling of Hyrtios erectus extract has revealed Lorneamide A as one of the major compounds present in the sponge's secondary metabolome .
Biological Activities
Anticancer Properties
The most extensively studied biological activity of Lorneamide A is its anticancer potential. Network pharmacological analyses and in vitro studies have demonstrated its cytotoxic effects against multiple cancer cell lines, particularly:
Research has demonstrated that Lorneamide A, in conjunction with other compounds from Hyrtios erectus extract, exhibits significant antiproliferative activity against these cancer types . Computational analyses have linked Lorneamide A to numerous cancer-related genes, suggesting a complex mechanism of action involving multiple cellular pathways .
Molecular Targets and Mechanisms
Computational studies including molecular docking and dynamics simulations have provided insights into the potential molecular mechanisms behind Lorneamide A's anticancer activity. Table 2 summarizes key molecular interactions identified through these analyses:
Table 2: Molecular Interactions of Lorneamide A
| Interaction Type | Molecular Target | Details | Binding Energy |
|---|---|---|---|
| Hydrogen bonding | GLU-121, ASP-186 | Similar to co-crystallized inhibitors | -8.7 kcal/mol (docking score) |
| Hydrophobic interactions | LYS-67, LEU-120, LEU-174, ILE-185 | Contribute to binding stability | ΔG = -8.4 (estimated) |
Molecular dynamics simulation studies demonstrate that Lorneamide A maintains stable binding throughout 50-nanosecond simulations, with an average Root Mean Square Deviation (RMSD) of 2.1 Å . This indicates strong and persistent interactions with its molecular targets, suggesting its potential as a lead compound for drug development.
Network pharmacology analyses indicate that Lorneamide A interacts with multiple cancer-related pathways, including:
The computational analysis has linked metabolites including Lorneamide A to 200 genes, among which 147 genes are related to cancer, with 64 genes intersected across breast, colon, and liver cancer types . This suggests a broad-spectrum anticancer potential that warrants further investigation.
Research Developments and Future Applications
Advanced Delivery Systems
Recent research has explored novel delivery systems to enhance the therapeutic potential of Lorneamide A and other compounds from Hyrtios erectus. One promising approach involves the encapsulation of these compounds within niosomal formulations . Niosomes are vesicular nanostructures composed of non-ionic surfactants that offer several advantages over other nanocarriers:
-
Greater stability
-
Cost-effectiveness
-
Biodegradability and biocompatibility
-
Flexibility in structure
-
Capacity to encapsulate both hydrophobic and hydrophilic components
Studies have demonstrated that niosomal formulations can enhance the cytotoxic potential of H. erectus extract containing Lorneamide A and other bioactive compounds . This represents a promising strategy for improving the delivery and efficacy of these marine-derived natural products.
Synergistic Effects and Combination Strategies
Comparative Analysis with Related Compounds
Lorneamide A belongs to a family of related compounds isolated from marine sources. The structural relationships between these compounds provide insights into structure-activity relationships that may guide future drug development efforts.
Table 3: Comparison of Lorneamide A with Related Marine-Derived Compounds
| Compound | Source Organism | Molecular Formula | Key Structural Features | Primary Biological Activities |
|---|---|---|---|---|
| Lorneamide A | Hyrtios erectus | C₁₇H₂₃NO₂ | (E)-configured unsaturated bonds, amide group | Anticancer activity, protein binding |
| Lorneamide B | Marine organisms | C₁₇H₂₃NO₂ | Structural analog with variations in hydroxylation pattern | Bioactivity under investigation |
| Iriomoteolide 1b | Hyrtios erectus | Complex macrolide | Macrocyclic structure | Anticancer activity |
| Hippospongide A | Hyrtios erectus | Terpene derivative | Terpenoid skeleton | Anticancer activity |
These structural relationships highlight the chemical diversity of marine natural products and provide valuable information for structure-activity relationship studies and rational drug design efforts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume